molecular formula C20H20ClN5O3S B12197871 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide

4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide

Cat. No.: B12197871
M. Wt: 445.9 g/mol
InChI Key: CNFSQFJINSCYIJ-UHFFFAOYSA-N
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Description

4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide is a complex organic compound that features a triazole ring, a chlorophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkyl halide.

    Formation of the Sulfanyl Acetyl Intermediate: This step involves the reaction of the triazole derivative with a thiol compound to form the sulfanyl acetyl intermediate.

    Coupling with Benzamide: The final step involves coupling the sulfanyl acetyl intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino}benzamide
  • **4-{[(5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino}benzamide
  • **4-{[(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino}benzamide

Uniqueness

The uniqueness of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide lies in the presence of the chlorophenoxy group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the triazole ring and benzamide moiety provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C20H20ClN5O3S

Molecular Weight

445.9 g/mol

IUPAC Name

4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H20ClN5O3S/c1-2-26-17(11-29-16-9-5-14(21)6-10-16)24-25-20(26)30-12-18(27)23-15-7-3-13(4-8-15)19(22)28/h3-10H,2,11-12H2,1H3,(H2,22,28)(H,23,27)

InChI Key

CNFSQFJINSCYIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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